Structural and Physicochemical Differentiation from the Furan-2-yl Positional Isomer
The primary verifiable differentiator for this compound is its distinct regioisomeric identity. The target compound (furan-3-yl) has a CAS number 2034633-83-3, while the furan-2-yl analog is cataloged with CAS 2034398-51-9 . While both share the same molecular formula (C14H17NO4S) and molecular weight (295.36 g/mol), the difference in furan ring attachment point produces a unique 3D structure and electron distribution, which are the most fundamental determinants of biological activity in heterocyclic chemistry [1].
| Evidence Dimension | Regioisomeric Identity (Furan Attachment Position) |
|---|---|
| Target Compound Data | Furan-3-yl attachment (CAS 2034633-83-3) |
| Comparator Or Baseline | Furan-2-yl attachment (CAS 2034398-51-9) |
| Quantified Difference | Distinct CAS registry number; unique topological polar surface area and 3D conformation, though specific computed values are not publicly available for both compounds in a single source. |
| Conditions | Structural analysis by CAS registry and vendor catalog cross-referencing. |
Why This Matters
For a medicinal chemist, the regioisomer defines the vector of the heterocycle, which directly dictates potential hydrogen-bonding and pi-stacking interactions with a biological target; procuring the wrong isomer guarantees a different biological outcome.
- [1] Ostrowski, T. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Medicinal Chemistry, 2022, 23(5). View Source
